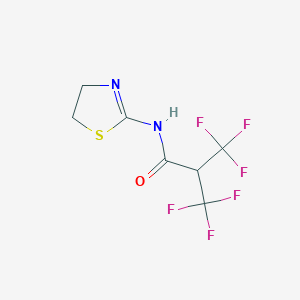
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a synthetic organic compound characterized by the presence of a thiazole ring and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂X) in the presence of a base.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with a suitable amine or amide coupling reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in the formation of alcohols or dihydrothiazoles.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure, featuring multiple fluorine atoms, makes it valuable for studying fluorine chemistry and developing new fluorinated compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiazole ring and trifluoromethyl groups can enhance the compound’s bioactivity, stability, and ability to interact with biological targets. It is explored for its potential in developing new drugs, particularly those targeting enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties, including high thermal stability and chemical resistance, make it suitable for various applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl groups can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dihydro-1,3-thiazol-2-yl)pyridin-3-amine
- N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Uniqueness
Compared to similar compounds, N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of multiple trifluoromethyl groups. These groups significantly influence the compound’s chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6F6N2OS |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C7H6F6N2OS/c8-6(9,10)3(7(11,12)13)4(16)15-5-14-1-2-17-5/h3H,1-2H2,(H,14,15,16) |
InChI Key |
LAUVFCKYHNPDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















